molecular formula C21H27N3O4 B2722802 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid CAS No. 1100356-68-0

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Cat. No. B2722802
CAS RN: 1100356-68-0
M. Wt: 385.464
InChI Key: MIHJKKLTYAJZEH-UHFFFAOYSA-N
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Description

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, also known as DPhPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Crystallization Behavior and Polymorphic Studies

Studies have explored the crystallization behavior of compounds with similar structural motifs, particularly focusing on polymorphic forms, which are crucial for understanding the solid-state properties and stability of pharmaceuticals. For instance, the crystallization behavior of polymorphic mixtures of MPPO, a compound with a similar structural framework, was examined to understand the operating conditions under which desired compositions of polymorphs were produced. This research can provide insights into the manufacturing processes of drugs with complex crystalline structures (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).

Renewable Building Blocks for Material Science

Research into renewable building blocks for material science applications has led to the exploration of phenolic compounds as alternatives for the development of polymers. For example, phloretic acid, a naturally occurring phenolic compound, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, presenting a sustainable alternative to traditional phenol-based reactions. This approach can pave the way for a wide range of applications in material science, showcasing the versatility of phenolic compounds in creating environmentally friendly materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Synthesis and Applications in Peptide Chemistry

The synthesis and application of similar compounds in peptide chemistry have been explored, particularly for the construction of peptides from α-hydroxy carboxylic acids. This research highlights the potential of these compounds in the synthesis of cyclic depsipeptides, which are of interest due to their diverse biological activities and applications in drug development (Obrecht & Heimgartner, 1987).

Electrochemical Synthesis and Functionalization

Electrochemical methods have been employed to synthesize and functionalize compounds with similar structural frameworks, enabling the development of new materials and chemical entities. For example, the electrochemical fluorination of (N,N-dialkylamino)alcohols has been studied, showcasing the potential of electrochemical methods in introducing fluorine atoms into complex organic molecules. This research is significant for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals (Takashi, Fukaya, Hayashi, Ono, Nishida, Soloshonok, & Kunio, 1999).

properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-24(2)14-6-13-22-19(21(26)27)15-20(25)23-16-9-11-18(12-10-16)28-17-7-4-3-5-8-17/h3-5,7-12,19,22H,6,13-15H2,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHJKKLTYAJZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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